molecular formula C18H21NO2 B2586292 N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide CAS No. 1049128-10-0

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

Cat. No. B2586292
M. Wt: 283.371
InChI Key: JUQGGUVPZSHCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide, also known as CX614, is a chemical compound that has been widely studied for its potential use in neuroscience research. CX614 is a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide involves the reaction of 7-methyl-1-benzoxepin-4-one with cyclohexylamine followed by the addition of a carboxylic acid derivative.

Starting Materials
7-methyl-1-benzoxepin-4-one, cyclohexylamine, carboxylic acid derivative

Reaction
7-methyl-1-benzoxepin-4-one is reacted with cyclohexylamine in the presence of a suitable solvent and a catalyst to form N-cyclohexyl-7-methyl-1-benzoxepin-4-amine., The carboxylic acid derivative is then added to the reaction mixture and the resulting mixture is heated to form N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide., The product is then purified using standard techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has been studied extensively for its potential use in neuroscience research. It has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in various brain regions such as the hippocampus and prefrontal cortex. N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has been studied for its potential use in treating drug addiction, depression, and schizophrenia.

Mechanism Of Action

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the brain. By binding to a specific site on the receptor, N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide enhances the activity of the receptor and increases the influx of calcium ions into the postsynaptic neuron. This leads to an increase in synaptic strength and the induction of LTP, which is thought to underlie learning and memory processes.

Biochemical And Physiological Effects

In addition to its effects on synaptic plasticity and cognitive function, N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine, a neurotransmitter involved in reward and motivation, in the nucleus accumbens. N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide for lab experiments is its ability to enhance LTP and synaptic plasticity, which are important processes for studying learning and memory. N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide is also relatively selective for AMPA receptors and does not affect other glutamate receptors such as NMDA receptors. However, N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide has some limitations for lab experiments. It has a relatively short half-life and needs to be administered frequently to maintain its effects. In addition, N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide can have off-target effects on other ion channels and transporters, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide. One area of interest is the development of more potent and selective AMPA receptor modulators that can enhance synaptic plasticity without off-target effects. Another area of interest is the use of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide in combination with other drugs or therapies for the treatment of neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide on brain function and behavior.

properties

IUPAC Name

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13-7-8-17-15(11-13)12-14(9-10-21-17)18(20)19-16-5-3-2-4-6-16/h7-12,16H,2-6H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQGGUVPZSHCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-7-methyl-1-benzoxepine-4-carboxamide

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